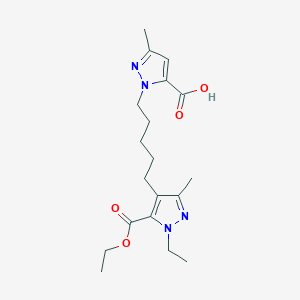
1-(5-(5-(Ethoxycarbonyl)-1-ethyl-3-methyl-1H-pyrazol-4-yl)pentyl)-3-methyl-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(5-(Ethoxycarbonyl)-1-ethyl-3-methyl-1H-pyrazol-4-yl)pentyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a complex organic compound featuring a pyrazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(5-(Ethoxycarbonyl)-1-ethyl-3-methyl-1H-pyrazol-4-yl)pentyl)-3-methyl-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of these methods is crucial for producing the compound in large quantities for commercial applications .
Chemical Reactions Analysis
Types of Reactions
1-(5-(5-(Ethoxycarbonyl)-1-ethyl-3-methyl-1H-pyrazol-4-yl)pentyl)-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
1-(5-(5-(Ethoxycarbonyl)-1-ethyl-3-methyl-1H-pyrazol-4-yl)pentyl)-3-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 1-(5-(5-(Ethoxycarbonyl)-1-ethyl-3-methyl-1H-pyrazol-4-yl)pentyl)-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes and exhibiting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Substituted 5-acetyl (ethoxycarbonyl)-2,3-dihydropyrazolo-[3,4-b]pyridin-3-ones: These compounds share a similar pyrazole ring structure and ethoxycarbonyl group but differ in their overall molecular architecture.
Ethyl 4-hydroxy-3-oxo-2,3-dihydropyrazolo-[3,4-b]pyridine-5-carboxylates: These compounds also feature a pyrazole ring and carboxylate group, making them structurally related.
Uniqueness
What sets 1-(5-(5-(Ethoxycarbonyl)-1-ethyl-3-methyl-1H-pyrazol-4-yl)pentyl)-3-methyl-1H-pyrazole-5-carboxylic acid apart is its specific substitution pattern and the presence of both ethoxycarbonyl and carboxylic acid functional groups.
Properties
Molecular Formula |
C19H28N4O4 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-[5-(5-ethoxycarbonyl-1-ethyl-3-methylpyrazol-4-yl)pentyl]-5-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C19H28N4O4/c1-5-22-17(19(26)27-6-2)15(14(4)21-22)10-8-7-9-11-23-16(18(24)25)12-13(3)20-23/h12H,5-11H2,1-4H3,(H,24,25) |
InChI Key |
RSNMGEBZEQAZJY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CCCCCN2C(=CC(=N2)C)C(=O)O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




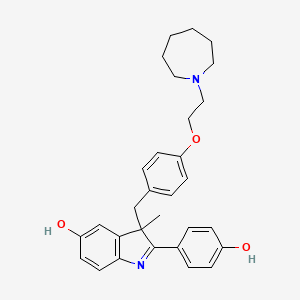
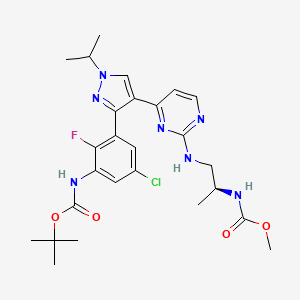
![N-[2,6-Di(propan-2-yl)phenyl]benzenecarboximidoyl chloride](/img/structure/B15062330.png)
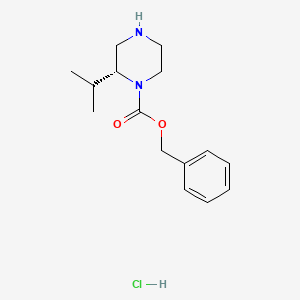
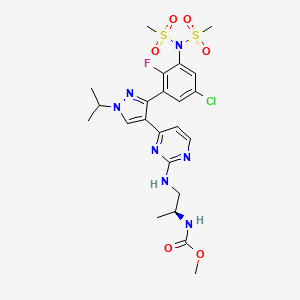
![[(1S,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B15062337.png)
![(R)-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide](/img/structure/B15062344.png)
![2-[2-(4-Chlorophenyl)ethyl]-3-methylisoquinolin-1(2H)-one](/img/structure/B15062349.png)
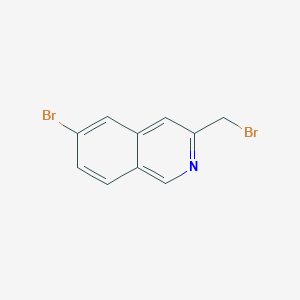
![1-(3-acetyl-2-(2-chlorophenyl)-4-methyl-2,5-dihydro-1H-benzo[b][1,4]diazepin-1-yl)pentan-1-one](/img/structure/B15062359.png)

![9-(1-Benzothiophen-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene](/img/structure/B15062372.png)
